N-(6-chloro-4-formylpyridin-3-yl)pivalamide
Description
Contextualization of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are foundational scaffolds in the field of organic chemistry, recognized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus imparts unique electronic properties and serves as a versatile framework for drug design. nih.govnbinno.com Many pyridine-containing compounds are noted for their solubility and ability to participate in hydrogen bonding, which can enhance their pharmacokinetic profiles. nih.gov
The utility of pyridine derivatives extends across numerous therapeutic areas, with reported biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. sciencepg.comresearchgate.netnih.gov This broad spectrum of activity underscores the importance of the pyridine core as a "privileged structure" in medicinal chemistry. Furthermore, in the realm of synthetic chemistry, pyridines are employed as ligands in catalysis and as key intermediates in the construction of complex molecular targets. nih.gov The ability to readily functionalize the pyridine ring allows chemists to modulate the steric and electronic properties of the resulting molecules, thereby fine-tuning their function. nbinno.com
Significance of Functional Groups: Formyl, Chloro, and Pivalamide (B147659) Moieties in Pyridine Scaffolds
The formyl group (-CHO) is a highly versatile functional group in organic synthesis. chinesechemsoc.orgchemsoc.org.cn Its presence on the pyridine ring introduces an electrophilic carbon, making it a key site for nucleophilic attack and a wide range of subsequent transformations. The formyl group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, serving as a linchpin for the elaboration of the molecular structure. chinesechemsoc.org The introduction of a formyl group onto a pyridine ring is a valuable strategy for creating versatile synthetic intermediates. researchgate.net
The chloro substituent (-Cl) on the pyridine ring acts as a leaving group in nucleophilic aromatic substitution reactions, providing a direct avenue for the introduction of a wide array of other functional groups. rsc.orgchempanda.com Chloro-substituted pyridines are common intermediates in the synthesis of more complex, highly substituted pyridine derivatives. google.comresearchgate.net The position of the chlorine atom influences the reactivity of the ring and can direct the regioselectivity of further functionalization.
The pivalamide moiety (-NHC(O)C(CH₃)₃) is characterized by a bulky tert-butyl group attached to an amide functionality. The steric hindrance provided by the tert-butyl group can influence the conformation of the molecule and direct the approach of reagents in subsequent reactions. Amide groups in general are important pharmacophores, and the pivaloyl group, in particular, can be used to modify properties such as solubility and metabolic stability. wikipedia.orgwikipedia.org In synthetic chemistry, the related pivaloyl group is sometimes employed as a protecting group for alcohols and amines due to its stability under a range of reaction conditions. wikipedia.orgorganic-chemistry.org
Overview of Research Trajectories for Multifunctionalized Pyridines
The field of organic synthesis is continually advancing towards the development of efficient and selective methods for the construction of highly functionalized molecules. Multifunctionalized pyridines, such as N-(6-chloro-4-formylpyridin-3-yl)pivalamide, are at the forefront of this research. These compounds serve as valuable platforms for generating molecular diversity and for the synthesis of complex target structures. nih.gov
A significant focus in this area is on "late-stage functionalization," where complex molecules, often containing a pyridine core, are selectively modified in the final steps of a synthetic sequence. researchgate.net This approach is highly valuable in drug discovery, as it allows for the rapid generation of analogues of a lead compound for structure-activity relationship studies. The presence of multiple, orthogonally reactive functional groups on a pyridine scaffold is highly advantageous for such strategies.
Furthermore, research is ongoing to develop novel catalytic methods for the selective functionalization of specific positions on the pyridine ring. innovations-report.com The ability to introduce different functional groups at desired locations with high precision is crucial for the rational design of molecules with specific properties. As such, multifunctionalized pyridines are not only targets of synthesis but also key substrates in the development of new synthetic methodologies.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight | 240.69 g/mol |
| CAS Number | 93493-66-4 |
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXRZAYLJWZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197656 | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93493-66-4 | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-4-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Retrosynthetic Analysis of N-(6-chloro-4-formylpyridin-3-yl)pivalamide
A retrosynthetic analysis of the target molecule, this compound, suggests logical bond disconnections to identify potential starting materials. The most apparent disconnection is the amide bond, leading to two key precursors: 5-amino-2-chloropyridine-4-carbaldehyde and pivaloyl chloride. This disconnection is strategically advantageous as the formation of an amide bond is typically a high-yielding and reliable reaction.
Further retrosynthetic analysis of 5-amino-2-chloropyridine-4-carbaldehyde could involve the introduction of the formyl group at a later stage, suggesting a precursor such as 3-amino-6-chloropyridine. However, the direct formylation of such a substrate at the C4 position can be challenging due to the directing effects of the existing substituents. A more plausible approach involves the construction of the pyridine (B92270) ring with the required functionalities already in place or introduced in a controlled manner.
Forward Synthesis Strategies
Based on the retrosynthetic analysis, several forward synthesis strategies can be envisioned. These approaches primarily revolve around the sequence of introducing the pivalamide (B147659) and formyl groups onto the chloropyridine scaffold.
Approaches Involving Formylation of Pivalamide-Substituted Chloropyridines
This strategy would involve the initial synthesis of N-(6-chloropyridin-3-yl)pivalamide, followed by the introduction of a formyl group at the C4 position. The synthesis of the pivalamide-substituted chloropyridine can be achieved by the acylation of 5-amino-2-chloropyridine (B41692) with pivaloyl chloride.
However, the subsequent formylation at the C4 position presents a significant challenge. Direct formylation methods, such as the Vilsmeier-Haack reaction, might not be regioselective due to the electronic nature of the substituted pyridine ring. The pivalamide group is an ortho-, para-director, which would favor substitution at the C2 and C4 positions. However, the presence of the chloro group at C6 and the pyridine nitrogen can complicate the regiochemical outcome.
Approaches Involving Pivaloylation of Formyl-Chloropyridine Amines
A more direct and controllable route involves the synthesis of a key intermediate, 5-amino-2-chloro-4-pyridinecarboxaldehyde, followed by its pivaloylation. researchgate.net This approach benefits from the established synthesis of the amino-formyl-chloropyridine precursor, ensuring a reliable supply of this key building block. researchgate.net
An efficient synthesis for 5-amino-2-chloro-4-pyridinecarboxaldehyde has been reported. researchgate.net The final step in this strategy is the acylation of the amino group with pivaloyl chloride or pivalic anhydride (B1165640) to form the desired amide bond. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
| Reactants | Reagents and Conditions | Product | Yield |
| 5-amino-2-chloro-4-pyridinecarboxaldehyde, Pivaloyl chloride | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | This compound | High |
Strategies Involving Halogenation and Formyl Group Introduction on Pyridine Precursors
This approach would start with a simpler pyridine precursor and sequentially introduce the required chloro, amino, formyl, and pivalamide functionalities. For instance, one could start with a 3-aminopyridine (B143674) derivative, introduce the chloro group at the 6-position, followed by formylation at the 4-position, and finally acylation of the amino group.
However, controlling the regioselectivity of each step can be complex. Halogenation of substituted pyridines can often lead to mixtures of isomers. Similarly, as mentioned earlier, the regioselective formylation of a substituted pyridine ring is not always straightforward. This multi-step approach is likely to be less efficient compared to the strategy involving the pivaloylation of a pre-formed amino-formyl-chloropyridine.
One-Pot and Multicomponent Synthesis Approaches
While one-pot and multicomponent reactions are powerful tools for the synthesis of highly substituted pyridines, specific examples leading directly to this compound are not readily found in the literature. These reactions typically involve the condensation of several simple starting materials to construct the pyridine ring in a single step. Designing a multicomponent reaction that would selectively yield the target molecule with its specific substitution pattern would require significant research and development.
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the key pivaloylation step.
For the acylation of 5-amino-2-chloro-4-pyridinecarboxaldehyde, several parameters can be optimized:
Acylating Agent: While pivaloyl chloride is a common choice, pivalic anhydride could also be used. The choice may depend on factors like reactivity, cost, and ease of handling.
Base: A variety of organic and inorganic bases can be employed to scavenge the HCl generated during the reaction. The strength and steric hindrance of the base can influence the reaction rate and selectivity. Common bases include pyridine, triethylamine, and diisopropylethylamine.
Solvent: The choice of solvent is critical. It must be inert to the reactants and reagents and should facilitate the dissolution of the starting materials. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are often suitable.
Temperature: The reaction is typically carried out at room temperature. However, gentle heating or cooling may be necessary to control the reaction rate and minimize side reactions.
Catalyst: While the acylation of amines is often facile and does not require a catalyst, in some cases, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts to accelerate the reaction, especially if a less reactive acylating agent is used.
A systematic study of these parameters, for instance, using a design of experiments (DoE) approach, would allow for the determination of the optimal conditions for the synthesis of this compound.
| Parameter | Variables | Potential Impact |
| Acylating Agent | Pivaloyl chloride, Pivalic anhydride | Reactivity, By-product profile |
| Base | Pyridine, Triethylamine, DIPEA | Reaction rate, Prevention of side reactions |
| Solvent | Dichloromethane, THF, Acetonitrile | Solubility of reactants, Reaction rate |
| Temperature | 0 °C to reflux | Reaction rate, Selectivity |
| Catalyst | DMAP (catalytic) | Increased reaction rate |
Purification Techniques for this compound
Column Chromatography: This technique is widely used for the separation and purification of organic compounds. rsc.orgnih.gov For substituted pyridine derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often employed, with the polarity being adjusted to achieve the desired separation. mdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and can be determined empirically. Common solvents for the recrystallization of N-acylaminopyridine derivatives include alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexanes), or mixtures thereof.
Table 2: Common Purification Techniques and Parameters
| Technique | Stationary Phase/Solvent System | General Procedure |
| Column Chromatography | Silica gel with a gradient of ethyl acetate in hexane. rsc.orgnih.govmdpi.com | The crude product is dissolved in a minimum amount of solvent and loaded onto the silica gel column. The mobile phase is then passed through the column to elute the components, which are collected in fractions. |
| Recrystallization | A single solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). | The crude solid is dissolved in the minimum amount of the hot solvent. The solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration. |
Chemical Reactivity and Transformation Studies of N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Reactions of the Formyl Group in N-(6-chloro-4-formylpyridin-3-yl)pivalamide
The aldehyde (formyl) functionality is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation to Carboxylic Acid Derivatives
The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, N-(6-chloro-4-carboxypyridin-3-yl)pivalamide. This transformation can be achieved using a range of common oxidizing agents. The choice of oxidant is crucial to ensure selectivity for the aldehyde over other potentially oxidizable groups in the molecule.
Standard laboratory procedures for such oxidations often employ reagents like potassium permanganate (B83412) (KMnO4) in neutral or slightly alkaline conditions, or Pinnick oxidation conditions using sodium chlorite (B76162) (NaClO2) with a scavenger like 2-methyl-2-butene (B146552) to prevent side reactions. The resulting carboxylic acid can be further derivatized, for instance, by esterification or amidation, to produce a variety of functionalized pyridine (B92270) derivatives.
Table 1: Representative Oxidation Reactions of Pyridine Aldehydes
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Pyridine-4-carbaldehyde | KMnO4 | Isonicotinic acid | General Knowledge |
Reduction to Alcohol Derivatives
The formyl group can be selectively reduced to a primary alcohol, yielding N-(6-chloro-4-(hydroxymethyl)pyridin-3-yl)pivalamide. This reduction is typically accomplished using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups like amides and chloro substituents under standard conditions. researchgate.net The reaction is generally carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature.
For more sterically hindered or less reactive aldehydes, stronger reducing agents like lithium aluminum hydride (LiAlH4) could be employed, although care must be taken as it may also reduce the pivalamide (B147659) group under more forcing conditions.
Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Substrates | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Primary/Secondary Alcohols | Mild and selective. |
Condensation Reactions with Amines (e.g., Schiff Base Formation)
The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. bas.bgedu.krdnih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. For the synthesis of a Schiff base from this compound, the compound would be reacted with a primary amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. researchgate.netresearchgate.net
The electronic nature of the substituents on the amine and the pyridine ring can influence the rate of reaction. Electron-donating groups on the amine generally increase its nucleophilicity and facilitate the initial attack on the carbonyl carbon. The resulting Schiff bases are valuable intermediates in their own right and can be used in the synthesis of various heterocyclic systems or be reduced to form stable secondary amines.
Table 3: Examples of Schiff Base Formation with Pyridine Aldehydes
| Pyridine Aldehyde | Amine | Product (Schiff Base) | Reference |
|---|---|---|---|
| 4-Pyridinecarboxaldehyde | 3-Aminopyridine (B143674) | N-(pyridin-4-ylmethylene)pyridin-3-amine | researchgate.net |
| 4-Pyridinecarboxaldehyde | p-Anisidine | 4-methoxy-N-(pyridin-4-ylmethylene)aniline | researchgate.net |
Wittig and Knoevenagel Reactions
The formyl group of this compound serves as an excellent electrophile for carbon-carbon bond-forming reactions such as the Wittig and Knoevenagel reactions.
The Wittig reaction allows for the conversion of the aldehyde to an alkene. organic-chemistry.orgwikipedia.orglumenlearning.com This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The nature of the substituents on the ylide determines the stereoselectivity of the resulting alkene. organic-chemistry.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org
The Knoevenagel condensation is another important C-C bond-forming reaction where the aldehyde is reacted with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate). bas.bgwikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration to yield a stable, conjugated system. wikipedia.orgnih.gov Studies on pyridinecarbaldehydes have shown that these reactions can sometimes proceed efficiently even without a catalyst in a water-ethanol mixture. bas.bg
Table 4: Illustrative Wittig and Knoevenagel Reactions
| Reaction Type | Aldehyde | Reagent(s) | Typical Product | Reference |
|---|---|---|---|---|
| Wittig Reaction | Generic Aldehyde | Ph3P=CHR (Phosphorus Ylide) | Alkene | lumenlearning.com |
| Knoevenagel Condensation | Pyridinecarbaldehyde | Malononitrile | 2-(pyridinylmethylene)malononitrile | bas.bg |
Reactions of the Pyridine Ring in this compound
The pyridine ring, particularly with its chloro substituent, is susceptible to nucleophilic attack, offering a pathway to further functionalization.
Nucleophilic Aromatic Substitution of the Chloro Substituent
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the ring nitrogen. youtube.com The presence of the electron-withdrawing formyl and pivalamido groups further activates the ring towards nucleophilic substitution.
A wide range of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding 6-amino-substituted pyridine derivative. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. The reactivity of halopyridines in SNAr reactions is well-documented, with the ease of displacement often following the order F > Cl > Br > I, which is characteristic of a rate-determining nucleophilic addition step. nih.gov Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. researchgate.net
Table 5: Examples of Nucleophilic Aromatic Substitution on Chloropyridines
| Chloropyridine Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | youtube.com |
| 4-Chloropyridine | Piperidine | 4-(Piperidin-1-yl)pyridine | nih.gov |
Electrophilic Aromatic Substitution
The pyridine ring, being an electron-deficient aromatic system, exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene. The presence of two electron-withdrawing groups, the chloro and formyl substituents, on the this compound molecule further deactivates the ring. Consequently, electrophilic substitution reactions on this compound are generally challenging and require harsh reaction conditions. The substitution pattern is dictated by the directing effects of the existing substituents. The pivalamide group, being an ortho-, para-director, would activate the positions ortho and para to it. Conversely, the chloro and formyl groups are deactivating and meta-directing. Given the substitution pattern of the molecule, electrophilic attack is sterically hindered and electronically disfavored.
Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)
The chloro substituent at the 6-position of the pyridine ring serves as a key functional group for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, the chloro group can be readily displaced by various aryl or heteroaryl groups. libretexts.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com
Interactive Data Table: Examples of Suzuki-Miyaura Coupling with Chloropyridine Derivatives
| Entry | Chloropyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 3,5-dichloro-2-phenylpyridine | High |
| 2 | 3-chloropyridine | 4-tolylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | Water | 3-(p-tolyl)pyridine | >99 |
| 3 | 2,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-chloro-6-phenylpyrimidine | Good |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction can be applied to this compound to introduce alkenyl substituents at the 6-position. organic-chemistry.org Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine. researchgate.net
Interactive Data Table: Examples of Heck Reaction with Halogenated Heterocycles
| Entry | Halide | Alkene | Catalyst | Base | Solvent | Product |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | Stilbene |
| 2 | Aryl Halides | Activated Alkenes | Pd(OAc)₂ | Et₃N | DMF | Substituted Alkenes |
| 3 | Unsaturated Halides | Alkenes | Palladium Complex | Base | Organic Solvent | Substituted Alkenes |
The Stille reaction , which couples an organotin compound with an organic halide, is another valuable tool for C-C bond formation, although its use has been somewhat limited by the toxicity of organotin reagents.
Cascade and Multi-Step Organic Transformations
This compound is a valuable starting material for the synthesis of more complex molecules through cascade or multi-step reaction sequences. The presence of multiple reactive sites—the chloro, formyl, and pivalamide groups—allows for selective and sequential functionalization.
For instance, the formyl group can participate in a variety of reactions, including condensations, reductions, and oxidations. It can also be a key component in cascade reactions for the construction of fused heterocyclic systems. For example, formyl-substituted chromones have been shown to undergo multi-component cascade reactions to form complex bipyrimidine derivatives. rsc.org Similarly, the formyl group on the pyridine ring of the title compound could potentially be utilized in analogous transformations. nih.gov
Furthermore, the sequential application of cross-coupling reactions at the chloro position followed by transformations of the formyl and pivalamide groups can lead to a diverse array of highly substituted pyridine derivatives. nih.gov These multi-step synthetic strategies are crucial in medicinal chemistry and materials science for the generation of novel compounds with desired properties. tue.nl
Spectroscopic Characterization and Structural Elucidation of N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR characteristics of N-(6-chloro-4-formylpyridin-3-yl)pivalamide, including two-dimensional NMR correlations.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pivalamide (B147659) and the substituted pyridine (B92270) moieties.
The pivalamide group will present a characteristic singlet for the nine equivalent protons of the tert-butyl group, anticipated to appear in the upfield region, typically around δ 1.3 ppm . The amide proton (NH) is expected to show a broad singlet, with its chemical shift being highly dependent on solvent and concentration, generally appearing in the range of δ 8.0-9.0 ppm .
The substituted pyridine ring will display signals for its two aromatic protons. The proton at the C5 position (H-5) is expected to be a singlet due to the absence of adjacent protons, and its chemical shift will be influenced by the adjacent chloro and formyl groups. It is predicted to resonate in the downfield region, around δ 8.5 ppm . The proton at the C2 position (H-2) will also be a singlet and is expected to appear at a slightly upfield position compared to H-5, likely around δ 8.3 ppm , due to the influence of the adjacent nitrogen and chloro group.
The formyl proton (-CHO) will give rise to a distinct singlet in the far downfield region of the spectrum, characteristic of aldehydes, anticipated around δ 10.0 ppm .
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| tert-butyl (-C(CH₃)₃) | ~1.3 | s | - |
| Amide (-NH) | ~8.0-9.0 | br s | - |
| H-2 (pyridine ring) | ~8.3 | s | - |
| H-5 (pyridine ring) | ~8.5 | s | - |
| Formyl (-CHO) | ~10.0 | s | - |
s = singlet, br s = broad singlet
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
The pivalamide group will show a signal for the quaternary carbon of the tert-butyl group at approximately δ 40 ppm and a signal for the nine equivalent methyl carbons around δ 27 ppm . The amide carbonyl carbon is expected to resonate in the downfield region, around δ 176 ppm .
The substituted pyridine ring carbons will have distinct chemical shifts. The carbon bearing the chloro group (C-6) is predicted to be around δ 150 ppm . The formyl-substituted carbon (C-4) will be significantly downfield, likely in the range of δ 145-150 ppm . The carbon attached to the pivalamido group (C-3) is expected around δ 135-140 ppm . The C-2 and C-5 carbons are predicted to appear around δ 152 ppm and δ 120 ppm , respectively.
The formyl carbonyl carbon will be the most downfield signal in the spectrum, anticipated in the region of δ 190-195 ppm .
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl (-C(C H₃)₃) | ~27 |
| Quaternary (-C (CH₃)₃) | ~40 |
| C-5 (pyridine ring) | ~120 |
| C-3 (pyridine ring) | ~135-140 |
| C-4 (pyridine ring) | ~145-150 |
| C-6 (pyridine ring) | ~150 |
| C-2 (pyridine ring) | ~152 |
| Amide Carbonyl (-C O) | ~176 |
| Formyl Carbonyl (-C HO) | ~190-195 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be instrumental in confirming the proposed structure and the assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations for the singlet protons of the pyridine ring, the formyl group, and the pivalamide group, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the pyridine ring protons to their corresponding carbons (H-2 to C-2, H-5 to C-5) and the formyl proton to the formyl carbon. The methyl protons of the pivalamide group would correlate with the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity of the different fragments. Key expected correlations include:
The amide proton (-NH) showing correlations to the amide carbonyl carbon, the C-3 of the pyridine ring, and the quaternary carbon of the pivalamide group.
The formyl proton showing correlations to the C-4 and C-5 of the pyridine ring.
The H-2 proton showing correlations to C-3, C-4, and C-6 of the pyridine ring.
The H-5 proton showing correlations to C-3, C-4, and C-6 of the pyridine ring.
The tert-butyl protons showing a correlation to the amide carbonyl carbon and the quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about through-space proximity of protons. A key expected NOE would be between the amide proton and the H-2 proton of the pyridine ring, which would help in determining the conformation around the C-N amide bond. An NOE between the formyl proton and the H-5 proton would also be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would show characteristic absorption bands for its functional groups.
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl group will appear just below 3000 cm⁻¹, typically in the 2970-2870 cm⁻¹ range. The aromatic C-H stretching of the pyridine ring will be observed just above 3000 cm⁻¹, likely around 3100-3050 cm⁻¹ . The aldehydic C-H stretch is expected to show two weak bands, one around 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹ (Fermi resonance).
C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted. The amide I band (C=O stretch) of the pivalamide group should appear around 1680-1660 cm⁻¹ . The formyl group's C=O stretching vibration is expected at a slightly higher frequency, in the range of 1710-1690 cm⁻¹ , due to the electronic effects of the aromatic ring.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
N-H Bend: The amide II band, resulting from N-H bending, is expected around 1550-1530 cm⁻¹ .
C-Cl Stretch: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically in the range of 800-600 cm⁻¹ .
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300-3250 | Medium |
| Aromatic C-H Stretch | 3100-3050 | Weak |
| Aliphatic C-H Stretch | 2970-2870 | Strong |
| Aldehydic C-H Stretch | 2850-2820, 2750-2720 | Weak |
| C=O Stretch (Aldehyde) | 1710-1690 | Strong |
| C=O Stretch (Amide I) | 1680-1660 | Strong |
| C=N, C=C Stretch (Pyridine) | 1600-1450 | Medium-Strong |
| N-H Bend (Amide II) | 1550-1530 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would confirm the molecular weight of this compound and provide insights into its structure through fragmentation analysis. The nominal molecular weight of the compound is 240 g/mol for the ³⁵Cl isotope and 242 g/mol for the ³⁷Cl isotope, with an expected isotopic pattern of approximately 3:1.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to involve several key pathways:
Alpha-cleavage of the pivalamide group: A prominent fragmentation would be the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion.
Loss of the pivaloyl group: Cleavage of the amide C-N bond could result in the loss of the entire pivaloyl group (C(CH₃)₃CO, 85 Da).
Fragmentation of the pyridine ring: The substituted pyridine ring could undergo fragmentation, including the loss of the formyl group as CO (28 Da) or CHO (29 Da), and the loss of the chloro atom.
McLafferty rearrangement: While less likely for the pivalamide group itself, rearrangements involving the formyl group or the pyridine ring might be possible under certain conditions.
Predicted Key Mass Fragments
| m/z | Predicted Fragment Ion |
| 240/242 | [M]⁺ (Molecular ion) |
| 183/185 | [M - C(CH₃)₃]⁺ |
| 155/157 | [M - C(CH₃)₃CO]⁺ |
| 212/214 | [M - CO]⁺ |
| 211/213 | [M - CHO]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the substituted pyridine ring and the formyl group.
The pyridine ring itself exhibits absorption bands around 250-260 nm. The presence of the electron-donating pivalamido group and the electron-withdrawing formyl and chloro groups will influence the position and intensity of these bands. The conjugation of the formyl group with the aromatic ring is expected to cause a bathochromic (red) shift of the π → π* transition. A weaker n → π* transition associated with the carbonyl group of the aldehyde is also expected at a longer wavelength.
It is predicted that the main absorption maximum (λ_max) for the π → π* transition will be in the range of 270-300 nm . A weaker, longer-wavelength absorption corresponding to the n → π* transition of the formyl group might be observed around 320-350 nm . The exact positions and intensities of these bands would be influenced by the solvent polarity.
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λ_max (nm) |
| π → π | 270-300 |
| n → π | 320-350 |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which allows for the verification of the empirical formula and the assessment of the sample's purity. For the structural elucidation of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared against the theoretical values calculated from its proposed molecular formula, C₁₁H₁₃ClN₂O₂.
The molecular formula C₁₁H₁₃ClN₂O₂ gives a calculated molecular weight of approximately 240.69 g/mol . The theoretical elemental composition derived from this formula is presented in the table below. In a typical research setting, these calculated values are expected to closely match the results obtained from instrumental analysis (often within a ±0.4% margin) to confirm that the synthesized compound has the correct atomic makeup and is free from significant impurities.
The comparison between the calculated and found values is a critical checkpoint in the characterization of a newly synthesized compound, providing foundational evidence for its proposed structure before more complex spectroscopic analyses are undertaken.
Table 1: Elemental Analysis Data for C₁₁H₁₃ClN₂O₂ Note: Experimental "Found (%)" values are based on typical results for this type of analysis and serve as an illustrative example of how theoretical values are confirmed.
| Element | Symbol | Theoretical (%) |
| Carbon | C | 54.89 |
| Hydrogen | H | 5.44 |
| Chlorine | Cl | 14.73 |
| Nitrogen | N | 11.64 |
| Oxygen | O | 13.29 |
Crystallographic Investigations of N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the compound's solid-state structure.
Crystal System, Space Group, and Unit Cell Parameters
A crystallographic study would first identify the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry of the crystal lattice. The unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice—would also be determined.
Table 1: Hypothetical Unit Cell Parameters for N-(6-chloro-4-formylpyridin-3-yl)pivalamide
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Molecular Conformation and Torsion Angles
The analysis would reveal the molecule's conformation, including bond lengths, bond angles, and crucial torsion angles that define the spatial relationship between different parts of the molecule, such as the orientation of the pivalamide (B147659) group relative to the pyridine (B92270) ring.
Intermolecular Interactions and Crystal Packing
Understanding how individual molecules of this compound pack together in the crystal lattice is crucial. This section would describe any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, that stabilize the crystal structure.
Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Research in this area would investigate whether this compound exhibits different polymorphs, each with distinct physical properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize these forms. Currently, no studies on the polymorphism of this compound have been reported.
Co-crystallization Studies
Co-crystallization involves combining a target molecule with a second compound (a "coformer") to create a new crystalline solid with potentially improved properties. Investigations in this area would explore the formation of co-crystals of this compound with other molecules. The resulting structures and their supramolecular synthons would be analyzed. As of now, there is no available literature on co-crystallization studies involving this compound.
Computational Chemistry and Theoretical Modeling of N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for accurate predictions of molecular geometries, electronic distributions, and vibrational spectra. For N-(6-chloro-4-formylpyridin-3-yl)pivalamide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. acs.org For this compound, this process would typically be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p). elixirpublishers.com
The resulting optimized structure would reveal a largely planar pyridine (B92270) ring, a common feature of aromatic systems. researchgate.net The pivalamide (B147659) and formyl groups, however, introduce significant steric and electronic influences. The bulky tert-butyl group of the pivalamide moiety would likely force a twisted conformation around the N-C bond connecting it to the pyridine ring to minimize steric hindrance. The formyl group's orientation would also be optimized to achieve the most stable electronic and steric arrangement.
Key structural parameters, such as bond lengths and angles, can be precisely predicted. These theoretical values provide a benchmark for comparison with experimental data, should it become available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C(pyridine)-N(amide) | ~1.42 Å |
| Bond Length | C(amide)=O | ~1.23 Å |
| Bond Length | C(pyridine)-C(formyl) | ~1.49 Å |
| Bond Length | C(formyl)=O | ~1.21 Å |
| Bond Angle | Cl-C-N(pyridine) | ~117° |
| Bond Angle | C(pyridine)-N-C(amide) | ~125° |
| Dihedral Angle | C(pyridine)-C(pyridine)-N-C(amide) | ~45-60° |
The electronic character of a molecule is dictated by the distribution and energy of its electrons, which can be described by frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the pivalamide group. The LUMO, conversely, would likely be distributed over the electron-withdrawing formyl group and the pyridine ring, particularly the carbon atoms bonded to the chlorine and formyl substituents. The HOMO-LUMO energy gap would reflect the charge transfer possibilities within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. nih.gov Positive potential regions (blue) are electron-poor and prone to nucleophilic attack, likely found around the hydrogen atoms. nih.gov
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Vibrational frequency analysis, computed from the second derivatives of the energy, predicts the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These analyses are vital for identifying functional groups and confirming that an optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies). elixirpublishers.com
For this compound, characteristic vibrational frequencies would be associated with its distinct functional groups. The C=O stretching vibrations of the formyl and pivalamide groups would appear as strong bands in the IR spectrum. researchgate.net The pyridine ring itself has a set of characteristic stretching and bending modes. cdnsciencepub.comcdnsciencepub.com Other notable vibrations would include C-H stretching, N-H bending of the amide, and the C-Cl stretching frequency.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300-3400 |
| C-H Stretch (Aromatic) | Pyridine Ring | ~3050-3150 |
| C=O Stretch (Formyl) | Aldehyde | ~1700-1720 |
| C=O Stretch (Amide I) | Amide | ~1670-1690 |
| C=C, C=N Stretch | Pyridine Ring | ~1450-1600 |
| N-H Bend (Amide II) | Amide | ~1520-1550 |
| C-Cl Stretch | Chloropyridine | ~700-800 |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. youtube.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational flexibility, solvent effects, and other time-dependent properties. youtube.com
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orglibretexts.org For this compound, MD simulations would explore the rotational landscape of the single bonds connecting the pivalamide and formyl groups to the pyridine ring.
The simulation would likely show significant rotational freedom around the C(pyridine)-C(formyl) bond, allowing the aldehyde group to sample various orientations relative to the ring. The rotation around the C(pyridine)-N(amide) bond would be more restricted due to the steric bulk of the tert-butyl group and potential hydrogen bonding interactions. lumenlearning.com The simulations would quantify the relative energies of different conformers (e.g., gauche vs. anti arrangements) and the energy barriers for interconversion between them, providing a detailed picture of the molecule's flexibility at a given temperature.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. Simulations in different solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and toluene (B28343) (nonpolar), would reveal how solvation affects the molecule's conformation and dynamics. researchgate.net
In a polar solvent like water, hydrogen bonding between the solvent and the carbonyl oxygens and amide N-H group would be prominent. These interactions could stabilize certain conformations over others. In a nonpolar solvent, intramolecular interactions would be more dominant in determining the preferred conformation. rsc.org By analyzing radial distribution functions and interaction energies, MD simulations can provide a quantitative understanding of how the solvent structures itself around the molecule and influences its dynamic behavior. researchgate.net
Reaction Mechanism Studies through Computational Methods
Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. Techniques such as density functional theory (DFT) and ab initio methods are commonly employed to map out the energetic landscapes of chemical reactions, providing insights into the stability of intermediates and the energy barriers of transition states.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties are crucial for determining the rate and feasibility of a chemical transformation. For a compound like this compound, computational methods could be used to identify the transition state structures for various potential reactions, such as nucleophilic addition to the formyl group or substitution at the chloro-position. However, specific studies detailing the transition state geometries, vibrational frequencies, and activation energies for reactions involving this compound have not been reported.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are widely used in drug discovery and materials science to predict properties such as solubility, boiling point, and biological activity, thereby reducing the need for extensive experimental work.
A QSPR study on this compound and related analogs could involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric) and their correlation with specific properties. Such a study could yield a predictive model for estimating the properties of new, unsynthesized derivatives. However, the scientific literature does not currently contain any QSPR studies focused on this specific pivalamide derivative.
N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide As a Synthetic Building Block and Intermediate
Precursor for Advanced Heterocyclic Systems
The structure of N-(6-chloro-4-formylpyridin-3-yl)pivalamide is particularly well-suited for the synthesis of advanced heterocyclic systems. The formyl group can readily participate in condensation reactions with various nucleophiles, leading to the formation of new rings fused to the pyridine (B92270) core. For instance, reaction with hydrazines can yield pyridopyridazines, while reaction with active methylene (B1212753) compounds can lead to the formation of fused pyridones. The chloro substituent offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the diversity of accessible heterocyclic frameworks.
Synthesis of Multifunctionalized Pyridine Derivatives
This compound serves as an excellent starting material for the synthesis of multifunctionalized pyridine derivatives. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups such as nitriles or oximes. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, or it can participate in metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The pivalamide (B147659) group, while generally stable, can be hydrolyzed under certain conditions to reveal a primary amine, providing another point for diversification. This array of possible modifications allows for the creation of a wide library of pyridine derivatives with tailored electronic and steric properties.
Role in Ligand Synthesis for Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the formyl and pivalamide groups give this compound the potential to act as a ligand or a precursor to more complex ligands for coordination chemistry. The pyridine nitrogen is a classic coordination site for a wide range of metal ions. The formyl and pivalamide groups can also be involved in metal binding, either directly or after modification. For example, conversion of the formyl group to an oxime or a Schiff base can introduce additional donor atoms, creating multidentate ligands capable of forming stable complexes with various metals. These metal complexes can have applications in catalysis, materials science, and medicinal chemistry.
Structure Reactivity and Structure Property Relationship Studies of N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide and Its Analogs
Influence of the Chloro Substituent on Pyridine (B92270) Ring Reactivity
In N-(6-chloro-4-formylpyridin-3-yl)pivalamide, the chloro group, along with the formyl and pivalamide (B147659) groups, significantly lowers the electron density of the pyridine ring. This deactivation makes electrophilic substitution reactions, such as nitration or halogenation, highly challenging and likely to require harsh reaction conditions. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring is amplified by the chloro substituent, making it more susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqstackexchange.com The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated for nucleophilic attack. uoanbar.edu.iqstackexchange.com The presence of the chlorine atom at the 6-position provides a potential leaving group for such reactions. Nucleophiles can attack the carbon atom bearing the chlorine, leading to its displacement. The rate and feasibility of this substitution are influenced by the electron-withdrawing strength of the other substituents on the ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net
Role of the Formyl Group in Chemical Transformations and Derivatization Potential
Potential Derivatization Reactions:
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃), yielding the corresponding nicotinic acid derivative. This transformation introduces a new functional group with distinct chemical properties.
Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the formyl group can be converted into a secondary or tertiary amine, providing a straightforward method for introducing diverse alkyl or aryl substituents.
Condensation Reactions: The carbonyl carbon is electrophilic and can react with various nucleophiles. It can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. researchgate.net These reactions are fundamental in the synthesis of new heterocyclic systems. rsc.org
Wittig Reaction: The formyl group can react with phosphorus ylides in a Wittig reaction to form an alkene, enabling carbon-carbon bond formation and the extension of the molecule's carbon framework.
Aldol (B89426) and Related Condensations: With a suitable reaction partner containing an acidic α-hydrogen, the formyl group can participate in aldol-type condensation reactions, leading to the formation of α,β-unsaturated carbonyl compounds. ichem.md
The reactivity of the formyl group allows for the extensive modification of the parent molecule, making it a valuable intermediate in the synthesis of more complex structures and libraries of compounds for various applications. nih.gov
Contribution of the Pivalamide Moiety to Molecular Stability and Conformation
The pivalamide moiety, -NHC(=O)C(CH₃)₃, plays a significant role in defining the molecule's stability and conformational preferences, primarily through steric effects. solubilityofthings.com The bulky tert-butyl group is a prominent feature that imposes considerable steric hindrance.
This steric bulk can influence the molecule in several ways:
Conformational Restriction: The large size of the tert-butyl group restricts rotation around the N-C(aryl) and N-C(carbonyl) single bonds. This can lead to a more rigid molecular conformation, locking the pivalamide group into a preferred orientation relative to the pyridine ring. This restricted rotation can impact how the molecule interacts with other molecules or biological targets. nih.gov
Planarity and Resonance: The amide bond itself has partial double-bond character due to resonance, which favors a planar geometry. However, steric clash between the tert-butyl group, the formyl group at the adjacent position, and the pyridine ring may force the amide group to twist out of the plane of the ring. This twisting would disrupt the conjugation between the nitrogen lone pair and the pyridine π-system, altering the electronic properties of the molecule. While N-pivaloyl amides are generally near-planar, significant steric pressure can induce deviations. nih.gov
Chemical Stability: The amide bond is generally stable due to resonance stabilization. solubilityofthings.com The steric hindrance provided by the tert-butyl group can further enhance this stability by shielding the electrophilic carbonyl carbon from nucleophilic attack, thereby making the amide bond more resistant to hydrolysis under both acidic and basic conditions compared to less hindered amides like acetamides. solubilityofthings.com Pivalic anhydride (B1165640) is known to be an effective reagent for direct amidation, highlighting the unique reactivity associated with this group. researchgate.netrsc.org
Comparative Analysis with Positional Isomers and Structurally Related Analogs
Table 1: Comparison of this compound and its Positional Isomers Data sourced from publicly available chemical supplier information.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure |
| This compound | 93493-66-4 | C₁₁H₁₃ClN₂O₂ | 240.69 | |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 1142191-76-1 | C₁₁H₁₃ClN₂O₂ | 240.69 | |
| N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | 127446-34-8 | C₁₁H₁₃ClN₂O₂ | 240.69 | |
| N-(4-chloro-3-formylpyridin-2-yl)pivalamide | 749925-46-0 | C₁₁H₁₃ClN₂O₂ | 240.69 |
Note: The structures are representative and may not depict the lowest energy conformation.
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: In this isomer, the chloro and formyl groups are both in positions activated towards nucleophilic attack (2 and 6). sigmaaldrich.com The proximity of the pivalamide group to the chloro group at position 2 may create significant steric hindrance, potentially affecting reactions at that site.
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: Here, the pivalamide group is at the 2-position, adjacent to the nitrogen atom. chemuniverse.comlookchem.com This arrangement could lead to strong intramolecular interactions, such as hydrogen bonding between the amide N-H and the pyridine nitrogen, influencing its conformation. The formyl group is now adjacent to the chloro group, which may alter its electronic environment and reactivity compared to the title compound.
The differences in the positions of the electron-withdrawing chloro and formyl groups relative to the pyridine nitrogen and the pivalamide group lead to distinct electronic and steric environments for each isomer. These differences would be expected to result in varied reactivity profiles, spectroscopic signatures (e.g., NMR chemical shifts), and physical properties like melting point and solubility.
Steric and Electronic Effects on Tautomeric Equilibria and Conformational Preferences
Substituted pyridines can exist in different tautomeric forms, and their conformational preferences are dictated by a balance of steric repulsion and favorable electronic interactions. mdpi.com
Tautomeric Equilibria: While the formyl group primarily exists as the aldehyde tautomer, the pivalamide moiety can theoretically exist in an amide-imidol tautomeric equilibrium. However, for simple amides, this equilibrium overwhelmingly favors the amide form. The aminopyridine substructure can also exhibit tautomerism. nih.gov Similarly, if the formyl group were a hydroxyl group, a significant equilibrium between the hydroxy-pyridine and pyridone forms would be expected, with the equilibrium position being sensitive to substituents and solvent. semanticscholar.orgchemtube3d.comchemtube3d.com For this compound, the predominant species is expected to be the amide tautomer shown.
Pyridine-Pivalamide Bond: As discussed in section 8.3, steric hindrance from the tert-butyl group and the adjacent formyl group will create a significant energy barrier to rotation around the C3-N(amide) bond. nih.gov Computational studies on related N-acylaminopyridines could precisely determine the preferred dihedral angle and the energy cost of rotation. nih.govnih.gov
Pyridine-Formyl Bond: Rotation around the C4-C(formyl) bond is also subject to steric and electronic effects. The molecule will likely adopt a conformation that minimizes steric clashes between the formyl oxygen and the adjacent pivalamide and C5-H groups. The electronic interaction between the carbonyl's π-system and the pyridine ring's π-system also influences this preference.
The balance between minimizing steric repulsion (e.g., between the bulky pivalamide and the formyl group) and maximizing electronic stabilization (e.g., conjugation) determines the molecule's lowest energy conformation. nih.gov These conformational preferences are critical as they define the three-dimensional shape of the molecule, which in turn governs its intermolecular interactions and biological activity. ijpsr.com
Future Research Avenues for N 6 Chloro 4 Formylpyridin 3 Yl Pivalamide
Exploration of Novel Synthetic Pathways
While standard synthetic routes to substituted pyridines exist, future research could focus on developing more efficient, selective, and sustainable methods for the synthesis of N-(6-chloro-4-formylpyridin-3-yl)pivalamide and its analogs.
One promising area is the late-stage functionalization of simpler pyridine (B92270) precursors. This approach avoids the lengthy synthesis of highly substituted starting materials. For instance, methods involving transition-metal-catalyzed C-H activation could be explored to introduce the formyl and pivalamide (B147659) groups onto a pre-existing 6-chloropyridine core. beilstein-journals.orgnih.gov Such strategies could offer a more convergent and atom-economical synthesis.
Another avenue involves the construction of the pyridine ring itself from acyclic precursors. This could involve multi-component reactions where the substituents are introduced in a single step, potentially offering a rapid and diverse route to analogs of the target molecule. Research into novel cyclization strategies could lead to higher yields and better control over regioselectivity.
Furthermore, leveraging diazotization of aminopyridines could provide an alternative pathway. The conversion of an amino group to a chloro group via a diazonium salt is a well-established transformation that could be optimized for this specific molecular framework. tpu.ru
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Late-Stage C-H Functionalization | Atom economy, convergent synthesis | Development of selective catalysts for formylation and amidation. beilstein-journals.orgnih.gov |
| Ring Construction | Rapid access to analogs, diversity | Exploration of novel multi-component cyclization reactions. |
| Diazotization of Aminopyridines | Utilizes readily available precursors | Optimization of reaction conditions for high-yield conversion. tpu.ru |
Development of Advanced Catalytic Transformations
The structural features of this compound make it an interesting candidate for applications in catalysis, either as a ligand or as a substrate in catalytic reactions.
The pyridine nitrogen atom, with its lone pair of electrons, can coordinate to metal centers, making the molecule a potential ligand for various transition-metal catalysts. Future research could explore the synthesis of coordination complexes involving this molecule and investigate their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic and steric properties imparted by the chloro, formyl, and pivalamide groups could tune the reactivity and selectivity of the metallic center.
Conversely, the molecule itself can be a substrate for advanced catalytic transformations. The formyl group is a versatile handle for a wide range of reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations, all of which could be performed under catalytic conditions to generate more complex molecules. The chloro group is amenable to substitution via cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups at this position.
| Catalytic Application | Research Direction | Potential Outcome |
| As a Ligand | Synthesis of metal complexes and screening their catalytic activity. | Novel catalysts with unique selectivity and reactivity profiles. |
| As a Substrate (Formyl Group) | Catalytic aldol, Wittig, and reductive amination reactions. | Efficient synthesis of complex derivatives for various applications. |
| As a Substrate (Chloro Group) | Palladium- or nickel-catalyzed cross-coupling reactions. | Introduction of diverse functional groups to the pyridine core. |
Investigation into its Role in Materials Science
Pyridine-containing polymers are known for a variety of applications, and this compound could serve as a valuable monomer or building block in materials science. nih.govresearchgate.netsigmaaldrich.com
Future research could focus on the polymerization of this molecule, either through the formyl group or by creating a polymerizable handle at another position. The resulting polymers would possess pyridine units in their backbone or as pendant groups, which could impart interesting properties such as thermal stability, specific solubility, or the ability to coordinate with metals for applications in catalysis or sensing. mdpi.com
The Lewis basicity of the pyridine nitrogen could be exploited in the design of materials for gas sorption or the capture of contaminants. nih.gov Polymers incorporating this moiety could be investigated for their ability to selectively bind to certain molecules, leading to applications in separation science or environmental remediation. Furthermore, the rigid structure of the pyridine ring could be utilized in the synthesis of materials with defined porous structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Advanced Spectroscopic and Structural Analysis
A thorough understanding of the physicochemical properties of this compound requires detailed spectroscopic and structural analysis. While basic characterization is likely available from suppliers, more advanced studies could provide deeper insights.
Comprehensive analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the chemical structure and provide information about the conformation of the molecule in solution. rsc.org Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could reveal through-space interactions between different parts of the molecule.
Further spectroscopic investigations using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which can be correlated with theoretical calculations. acs.org
| Analytical Technique | Information Gained | Future Research Direction |
| Advanced NMR Spectroscopy | Solution-state conformation, through-space interactions. | Detailed 1D and 2D NMR studies, including NOE experiments. rsc.org |
| Single-Crystal X-ray Diffraction | Solid-state structure, bond parameters, intermolecular interactions. | Crystallization and structural determination. nih.govnih.gov |
| Vibrational Spectroscopy (FTIR, Raman) | Vibrational modes of functional groups. | Correlation of experimental spectra with computational predictions. acs.org |
Deeper Computational Insight into Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure, reactivity, and properties of this compound at a molecular level. tandfonline.comresearchgate.net
Future computational studies could focus on calculating the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and predict its reactivity in various chemical reactions. rsc.org The distribution of electron density and the molecular electrostatic potential could reveal sites susceptible to electrophilic or nucleophilic attack.
DFT calculations can also be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental results. tandfonline.com Furthermore, computational modeling can be employed to study the mechanisms of potential reactions involving this molecule, providing insights into transition states and reaction pathways. This could guide the design of new synthetic routes or catalytic applications.
In silico studies could also predict properties relevant to materials science, such as the molecule's ability to interact with other molecules or surfaces, which would be valuable for designing new materials with specific functionalities.
| Computational Method | Research Focus | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms. | HOMO-LUMO gap, electrostatic potential, transition states. tandfonline.comresearchgate.netrsc.orgtandfonline.com |
| Spectroscopic Simulation | Prediction of NMR and vibrational spectra. | Correlation with experimental data for structural confirmation. tandfonline.com |
| Molecular Docking/Dynamics | Interaction with biological targets or material surfaces. | Binding affinities, interaction modes. mdpi.com |
Q & A
Q. Discrepancies in biological activity assays: Are they due to impurities or stereochemistry?
- Methodology :
- Re-synthesize the compound under strict anhydrous conditions. Test enantiomeric purity via chiral HPLC. If inactive, explore derivatives (e.g., ’s hydroxyl analogs) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
